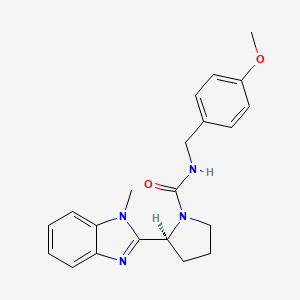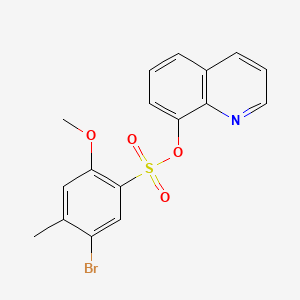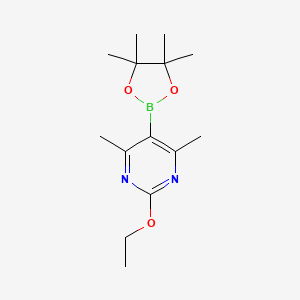![molecular formula C27H25NO7 B13369392 Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13369392.png)
Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate involves multiple steps, including the formation of the core tricyclic structure and the introduction of various functional groups. Common synthetic routes may involve:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenylacryloyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Uniqueness
What sets Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylate apart is its unique tricyclic structure combined with multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H25NO7 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
methyl 3-[[3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxyphenyl]methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C27H25NO7/c1-32-19-9-6-17(7-10-19)8-11-22(29)34-20-5-3-4-18(14-20)15-28-16-27-13-12-21(35-27)23(26(31)33-2)24(27)25(28)30/h3-14,21,23-24H,15-16H2,1-2H3/b11-8+ |
Clé InChI |
KLHBTTYTNNEIKG-DHZHZOJOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)CN3CC45C=CC(O4)C(C5C3=O)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)CN3CC45C=CC(O4)C(C5C3=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether](/img/structure/B13369310.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)
![3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369314.png)

![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)
![methyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369345.png)

![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B13369347.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369363.png)
![6-(3,4-Dimethoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369369.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)

![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)

